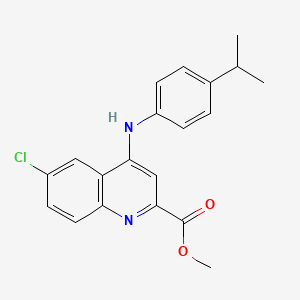

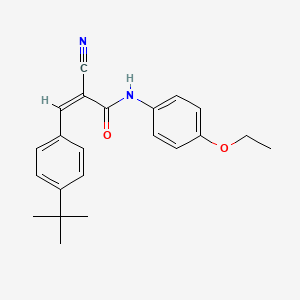

Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” is a complex organic compound. It is a derivative of quinoline, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of the parent compound, methyl quinoline-6-carboxylate, is C11H9NO2 .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including microwave-assisted synthesis, metal-catalyzed reactions, and green reaction protocols . For instance, the intermolecular addition of alkyne onto imines and subsequent intermolecular ring closure by arylation has been described .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” would include additional functional groups attached to this basic quinoline structure.Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, heteroaromatic tosylates and phosphates can be used as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other reactions include the oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” would be influenced by its specific molecular structure. For instance, the parent compound, methyl quinoline-6-carboxylate, has a molecular weight of 275.77 .Scientific Research Applications

Antibacterial Agents

The quinolone scaffold is a cornerstone in the development of antibacterial agents. Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate can be utilized to synthesize derivatives that act as potent antibacterial compounds. These derivatives can target a wide range of bacterial infections, potentially offering a new class of antibiotics to combat resistant strains .

Anticancer Therapeutics

Quinolones have been identified as having significant potential in anticancer therapy. The compound could be modified to create novel anticancer agents that inhibit the growth of cancer cells through various mechanisms, including tyrosine kinase inhibition, which is crucial for tumor growth and metastasis .

Antiviral Medications

The structural complexity of quinolones allows for the synthesis of antiviral medications. Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate may be used to develop new drugs that can interfere with viral replication or assembly, offering a pathway to treat viral infections .

Anti-Tuberculosis Drugs

Given the therapeutic potential of quinolone derivatives in treating tuberculosis, this compound could serve as a precursor for the development of new anti-tubercular drugs. These drugs would aim to inhibit the bacteria causing tuberculosis, which remains a significant global health challenge .

Anti-Inflammatory Agents

The compound’s framework is adaptable for creating anti-inflammatory agents, particularly through the modulation of the Cannabinoid receptor 2 ligand. This application could lead to the development of treatments for chronic inflammatory diseases .

Cardiotonic Agents

Quinolones have found utility as cardiotonic agents, which strengthen the heart muscle and improve its pumping efficiency. Derivatives of Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate could be explored for their potential in treating heart failure and other cardiac conditions .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Future Directions

The future directions in the research and application of “Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” would likely involve the development of more efficient synthesis methods and the exploration of its potential biological and pharmaceutical activities . Further studies are needed to fully understand its properties and potential applications.

properties

IUPAC Name |

methyl 6-chloro-4-(4-propan-2-ylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c1-12(2)13-4-7-15(8-5-13)22-18-11-19(20(24)25-3)23-17-9-6-14(21)10-16(17)18/h4-12H,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZLAQJMUNSYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2887989.png)

![3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2887997.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2887999.png)

![(2,5-Dimethylfuran-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2888006.png)

![N-(2-ethoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2888008.png)

![(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2888009.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2888010.png)